molecular formula C14H21NO3 B8008740 Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate

Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate

Cat. No.: B8008740
M. Wt: 251.32 g/mol
InChI Key: QECITLLUVKOAJE-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate is an organic compound with a molecular formula of C13H19NO3 It is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and an amino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate typically involves the reaction of 4-methoxybenzylamine with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxybenzyl group can enhance the compound’s affinity for certain biological targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • Ethyl 2-((4-methoxyphenyl)amino)-2-methylpropanoate
  • Ethyl 2-((4-methoxybenzyl)amino)-2-ethylpropanoate
  • Ethyl 2-((4-methoxybenzyl)amino)-2-methylbutanoate

Comparison: Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-18-13(16)14(2,3)15-10-11-6-8-12(17-4)9-7-11/h6-9,15H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECITLLUVKOAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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